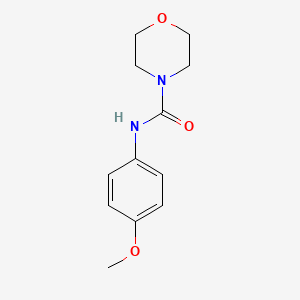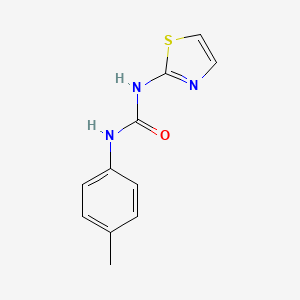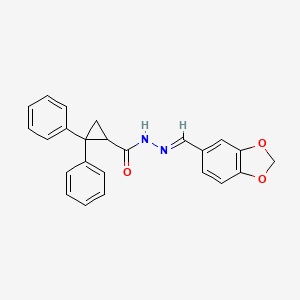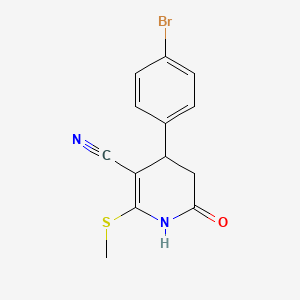![molecular formula C18H24N4S B3833689 2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine](/img/structure/B3833689.png)
2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Vue d'ensemble
Description
This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares the dimethylamine functional group but has a different core structure and functional groups.
3-[N,N-dimethyl-2-(2-methylprop-2-enoyloxy)ethyl]ammonium propane-1-sulfonate: This compound also contains dimethyl groups but differs in its overall structure and functional groups.
Uniqueness
2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine is unique due to its specific combination of a quinazoline core, dimethyl groups, and a methylsulfanylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4S/c1-22(2)18-20-12-15-16(8-5-9-17(15)21-18)19-11-13-6-4-7-14(10-13)23-3/h4,6-7,10,12,16,19H,5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJXBNLGENQNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NCC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833613.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833616.png)
![N'-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE](/img/structure/B3833639.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3833648.png)
![N-{4-[(3,5-dinitro-2-pyridinyl)amino]phenyl}acetamide](/img/structure/B3833649.png)
![benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3833661.png)
![[(E)-(4-nitrophenyl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B3833663.png)


![ethyl [({3-chloro-4-[(5-chloro-2-hydroxybenzoyl)amino]phenyl}amino)carbonothioyl]carbamate](/img/structure/B3833679.png)
![2-{5-[(2-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol](/img/structure/B3833680.png)

![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B3833695.png)

